molecular formula C4H4BrFN2 B3048793 3-Bromo-5-fluoro-1-methyl-1H-pyrazole CAS No. 1820608-53-4

3-Bromo-5-fluoro-1-methyl-1H-pyrazole

Cat. No.: B3048793
CAS No.: 1820608-53-4
M. Wt: 178.99
InChI Key: ROKRLZKDXHMQHK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1-methyl-1H-pyrazole is a versatile halogenated heterocyclic compound designed for use as a key chemical intermediate in research and development. Its molecular structure, featuring bromine and fluorine substituents on the pyrazole ring, makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules. Such substituted pyrazoles are of significant interest in medicinal chemistry for the creation of potential bioactive compounds and in material science . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, as related bromo- and trifluoromethyl-pyrazole compounds are classified with hazard statements for skin irritation, eye irritation, and specific target organ toxicity . It is recommended to store the product under an inert atmosphere and at cool temperatures (2-8°C) to maintain stability .

Properties

IUPAC Name

3-bromo-5-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRLZKDXHMQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286746
Record name 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
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Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820608-53-4
Record name 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
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Record name 3-bromo-5-fluoro-1-methyl-1H-pyrazole
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Synthetic Methodologies for 3 Bromo 5 Fluoro 1 Methyl 1h Pyrazole and Its Derivatives

Established Synthetic Pathways to 3-Bromo-5-fluoro-1-methyl-1H-pyrazole

Established synthetic routes to substituted pyrazoles typically involve a sequence of reactions to construct the heterocyclic core followed by the introduction of various functional groups.

Cyclocondensation Reactions for Pyrazole (B372694) Core Formation

The most classical and widely used method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org For the synthesis of a 5-fluoropyrazole precursor, a fluorinated 1,3-dicarbonyl compound is a logical starting material. The reaction of a fluorinated β-diketone with methylhydrazine would lead to the formation of a 5-fluoro-1-methyl-1H-pyrazole, which can then undergo subsequent bromination. The regioselectivity of the condensation with an unsymmetrical diketone and methylhydrazine can sometimes lead to a mixture of isomers. nih.gov

Alternatively, multicomponent reactions offer a more convergent approach. For instance, a one-pot synthesis of 3,5-bis(fluoroalkyl)pyrazoles has been achieved through the reaction of fluorinated β-ketoesters, orthoformates, and hydrazines. beilstein-journals.org While not directly yielding the target 5-fluoro substitution, these methods highlight the utility of fluorinated building blocks in cyclocondensation reactions.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Reactant 1 Reactant 2 Conditions Product Yield Reference
Fluorinated β-ketoester Methylhydrazine EtOH, reflux 5-Fluoroalkyl-1-methylpyrazolone Good beilstein-journals.org
1,3-Diketone Phenylhydrazine Acetic acid, reflux 1,3,5-Trisubstituted pyrazole High nih.gov

Regioselective Halogenation and Fluorination Strategies

Once the 5-fluoro-1-methyl-1H-pyrazole core is assembled, the next critical step is the regioselective introduction of a bromine atom at the C3 position. Direct bromination of the pyrazole ring is a common method. Reagents such as N-bromosuccinimide (NBS) or elemental bromine are frequently employed. researchgate.net The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the directing effects of the existing substituents. In a 1,5-disubstituted pyrazole, the C4 position is generally the most activated towards electrophilic attack. However, with the C5 position occupied by a fluorine atom and the N1 by a methyl group, the C3 position becomes a viable site for halogenation, potentially after the C4 position is blocked or under specific reaction conditions.

For instance, the bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been successfully achieved using NBS under mild conditions. enamine.net This suggests that a similar strategy could be applied to 5-fluoro-1-methyl-1H-pyrazole.

Conversely, a strategy could involve the synthesis of a 3-bromo-1-methyl-1H-pyrazole followed by fluorination. However, direct fluorination of a C-H bond on a heterocyclic ring can be challenging. More commonly, a functional group is first introduced, which is then replaced by fluorine.

Table 2: Examples of Regioselective Halogenation of Pyrazoles

Substrate Reagent Conditions Product Yield Reference
1-Methyl-3-(trifluoromethyl)-1H-pyrazole NBS CH2Cl2, rt 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole High enamine.net
1-Methyl-5-(trifluoromethyl)-1H-pyrazole NBS CH2Cl2, rt 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole High enamine.net

N-Alkylation Approaches for 1-Methyl Substitution

The introduction of the methyl group at the N1 position can be achieved either by using methylhydrazine in the initial cyclocondensation step or by alkylating a pre-formed 3-bromo-5-fluoropyrazole. The N-alkylation of pyrazoles is a well-established transformation. reddit.com Typical conditions involve the deprotonation of the pyrazole NH with a base, such as sodium hydride or potassium carbonate, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. reddit.combldpharm.com

The regioselectivity of N-alkylation on an unsymmetrical pyrazole can be an issue, often yielding a mixture of N1 and N2 isomers. The outcome can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. For a 3-bromo-5-fluoropyrazole, the electronic effects of the two different halogen atoms would play a significant role in directing the methylation.

Table 3: Examples of N-Alkylation of Pyrazoles

Substrate Reagent Base Solvent Product Reference
3(5)-Nitro-5(3)-alkylpyrazole Methyl iodide K2CO3 Acetone Mixture of N1 and N2 isomers reddit.com
3-Bromocarbazole Methyl iodide NaH DMF N-methylated product reddit.com

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry offers more sophisticated methods that can provide improved efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Derivatives

Transition-metal catalysis has become a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. uni.lu These methods often involve C-H activation and cross-coupling reactions. For the synthesis of substituted pyrazoles, transition-metal-catalyzed reactions can be used to form the pyrazole ring itself or to introduce substituents at a later stage.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a di-halogenated pyrazole could be a strategy to introduce different functional groups in a controlled manner. A plausible route to 3-bromo-5-fluoro-1-methyl-1H-pyrazole could involve the synthesis of a di-bromo or bromo-iodo pyrazole, followed by a selective coupling reaction or a halogen exchange reaction.

Furthermore, transition-metal-catalyzed C-H functionalization can be used for the direct introduction of a bromine atom onto a pre-formed 5-fluoro-1-methyl-1H-pyrazole scaffold, potentially offering high regioselectivity. beilstein-journals.org

Visible Light-Catalyzed and Photoredox Methodologies for Pyrazole Synthesis

In recent years, visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. researchgate.net These methods utilize light to generate reactive intermediates under ambient conditions, often with high selectivity.

Several photoredox-catalyzed methods for the synthesis of pyrazoles have been reported. One such approach involves the aerobic annulation of hydrazines with Michael acceptors, promoted by a photocatalyst under visible light irradiation. researchgate.net This method provides a green and efficient route to polysubstituted pyrazoles. While direct synthesis of 3-bromo-5-fluoro-1-methyl-1H-pyrazole via this method has not been explicitly reported, the broad substrate scope suggests that suitably functionalized precursors could potentially be used.

Additionally, visible-light-induced catalytic selective halogenation has been developed for various organic molecules. enamine.netnih.gov The application of such a method for the regioselective bromination of a 5-fluoro-1-methyl-1H-pyrazole could offer a mild and efficient alternative to traditional bromination methods.

Table 4: Examples of Advanced Synthetic Methods for Pyrazole Synthesis

Method Catalyst Reactants Product Key Features Reference
Visible-Light Photocatalytic Aerobic Annulation Ru(bpy)3Cl2 or similar Hydrazine, Michael acceptor Polysubstituted pyrazole Mild conditions, uses air as oxidant researchgate.net

Environmentally Conscious Mechanochemical and Microwave-Assisted Syntheses

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient protocols. For the synthesis of pyrazole derivatives, microwave-assisted synthesis has emerged as a significant green chemistry technique, offering advantages such as reduced reaction times, improved yields, and often the ability to conduct reactions under solvent-free conditions. dergipark.org.trsciforum.net

Microwave irradiation can be effectively employed for the cyclocondensation reactions that form the pyrazole core. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental method for pyrazole synthesis. Under microwave heating, this transformation can be accomplished in minutes, compared to the hours often required for conventional heating. dergipark.org.trsciforum.net A typical microwave-assisted protocol involves irradiating a mixture of the precursors, sometimes with a catalytic amount of acid, in a suitable solvent like ethanol (B145695) or even water, aligning with green chemistry principles. dergipark.org.trsunway.edu.my For example, substituted hydrazine derivatives can react with 1,3-dicarbonyl compounds in water at 80°C under microwave irradiation (800 W) for 2-4 minutes to yield pyrazole products. sciforum.net This rapid, one-pot method is highly efficient for generating diverse pyrazole libraries. sunway.edu.my

While specific literature on the mechanochemical synthesis of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is not prevalent, this solvent-free technique, which involves inducing reactions by grinding solid reactants together, represents a frontier in green synthesis applicable to heterocyclic compounds.

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Several hours (e.g., ~20 hours) 2-10 minutes dergipark.org.tr
Energy Consumption High Low
Solvent Use Often requires organic solvents Can be performed in water or solvent-free dergipark.org.trsunway.edu.my
Yields Variable to good Good to excellent dergipark.org.trsunway.edu.my

| Work-up | Often requires extensive purification | Simple filtration may suffice | sunway.edu.my |

One-Pot Multicomponent Strategies for Pyrazole Scaffolds

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. mdpi.comresearchgate.net These strategies are particularly well-suited for the construction of diverse pyrazole libraries. rsc.org

The most common MCRs for pyrazoles involve the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a synthetic equivalent), and other components. worldresearchersassociations.com A prominent example is the four-component synthesis of pyranopyrazoles, which involves the reaction of a hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), an aldehyde, and malononitrile. researchgate.net This reaction typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the fused pyrazole system. researchgate.net Various catalysts, including eco-friendly options like sodium gluconate or taurine (B1682933) in water, have been employed to promote these reactions. rsc.org

These MCRs offer a modular and convergent approach to highly substituted pyrazoles. By systematically varying each of the starting components, chemists can rapidly access a wide array of derivatives for screening in drug discovery and materials science. mdpi.combeilstein-journals.org For instance, a green, one-pot, two-step process for synthesizing novel polysubstituted 5-aminopyrazole-4-carbonitriles involves the reaction of malononitrile, 2,4-dinitrophenylhydrazine, and various benzaldehydes in a deep eutectic solvent. nih.gov

Synthetic Routes to Functionalized 3-Bromo-5-fluoro-1-methyl-1H-pyrazole Derivatives

Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C3 position of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole serves as a versatile handle for post-synthesis functionalization via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools for introducing new carbon-carbon bonds at this position.

The Suzuki-Miyaura coupling involves the reaction of the bromo-pyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is highly robust and tolerates a wide range of functional groups, making it ideal for the late-stage diversification of complex molecules. For related bromo-pyrazolo[1,5-a]pyrimidin-5-ones, microwave-assisted Suzuki coupling with various aryl and heteroaryl boronic acids has been shown to be highly efficient, often requiring specific palladium precatalysts and ligands like XPhosPdG2/XPhos to prevent side reactions like debromination. rsc.orgnih.gov

The Sonogashira coupling enables the introduction of alkyne moieties by reacting the bromo-pyrazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This methodology has been successfully applied to other brominated pyrazole systems, including those bearing electron-withdrawing trifluoromethyl groups, which can sometimes present challenges. researchgate.net The resulting alkynyl-pyrazoles are valuable intermediates that can be further transformed into other functional groups or used in the synthesis of more complex heterocyclic systems.

Table 2: Representative Cross-Coupling Reactions on Bromo-Heterocycles

Reaction Coupling Partner Catalyst System Key Features Reference
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids Pd catalyst (e.g., XPhosPdG2), Ligand (e.g., XPhos), Base (e.g., K₂CO₃) Wide functional group tolerance; can be microwave-assisted. rsc.orgnih.gov

| Sonogashira | Terminal Alkynes | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds; useful for introducing alkynes. | wikipedia.orgresearchgate.net |

Nucleophilic Substitution Reactions on Halogen Centers

While palladium-catalyzed reactions are common, the halogen atoms on the pyrazole ring can also potentially undergo nucleophilic substitution. In the case of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, the bromine atom at the C3 position is the more likely site for nucleophilic aromatic substitution (SNAr) compared to the more inert fluorine atom, especially if the ring is activated by electron-withdrawing groups. However, SNAr reactions on electron-rich five-membered heterocycles like pyrazole can be challenging and often require harsh conditions or specific activation. More commonly, the bromine can be replaced via copper-catalyzed processes, which are mechanistically distinct from classical SNAr.

Directed Ortho-Metalation and Lithiation Strategies for Pyrazole Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgnih.gov

For pyrazole systems, the nitrogen atom at the N2 position can act as a directing group. oup.com In 1-substituted pyrazoles, lithiation typically occurs at the C5 position due to the directing effect of the N2 atom and the acidity of the C5 proton. researchgate.netacs.org For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, the C5 position is already substituted with fluorine. Therefore, deprotonation would be directed to the only available ring position, C4. The electron-withdrawing nature of the adjacent bromine and fluorine atoms would further acidify the C4 proton, facilitating its removal.

Once the lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, silyl (B83357) chlorides) to introduce new functional groups at the C4 position with high regioselectivity. thieme-connect.com This sequential functionalization—first at C3 via cross-coupling and then at C4 via DoM—provides a modular route to fully substituted pyrazoles. thieme-connect.com

Cycloaddition Reactions for Fused Ring Systems

The pyrazole ring itself can participate in cycloaddition reactions to construct fused heterocyclic systems, although this is less common than using cycloadditions to form the pyrazole ring itself. researchgate.net More frequently, functional groups appended to the pyrazole core serve as dienophiles or dipoles in cycloaddition reactions.

For instance, an alkynyl group introduced at the C3 position of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole via a Sonogashira coupling can act as a dipolarophile in a [3+2] cycloaddition with an azide (B81097) to form a triazole ring, linking the pyrazole to another heterocycle. Similarly, a vinyl group could participate as a dienophile in a [4+2] Diels-Alder reaction. These strategies are instrumental in building complex, polycyclic architectures that are of interest in medicinal chemistry and materials science. researchgate.net The synthesis of fused pyrazoles, such as pyranopyrazoles, is often achieved through multicomponent reactions that involve an in-situ cycloaddition or cyclocondensation step. nih.gov

Reaction Mechanisms and Reactivity Profiles of 3 Bromo 5 Fluoro 1 Methyl 1h Pyrazole

Mechanistic Investigations of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole Formation

The synthesis of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is not a trivial single-step process but rather a multi-stage endeavor where the sequence of reactions is critical to achieving the desired substitution pattern. Mechanistic investigations point towards a synthetic strategy that carefully builds the molecule by forming the pyrazole (B372694) core, followed by regioselective introduction of the substituents.

A plausible and widely utilized mechanism for constructing the pyrazole ring is the cyclocondensation reaction. mdpi.comnih.gov This typically involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the target molecule, this would involve reacting a fluorinated 1,3-dicarbonyl precursor with methylhydrazine. The use of a fluorinated starting material is often preferred over direct fluorination of the pyrazole ring, which can be challenging and lack regioselectivity. researchgate.net

Following the formation of the 1-methyl-5-fluoro-1H-pyrazol-3-ol intermediate, the bromine atom is introduced. A common method for converting a hydroxyl group on a heterocyclic ring to a halogen is through dehydroxyhalogenation. researchgate.net Reagents like phosphorus oxybromide (POBr₃) or tribromophosphine (PBr₃) are effective for this transformation.

Alternatively, a route starting from 3-amino-5-fluoro-1-methyl-1H-pyrazole could be employed, utilizing a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by the introduction of bromide, often using a copper(I) bromide catalyst. This method provides excellent regiocontrol for the placement of the bromine at the C3 position. blogspot.com

The final structural feature, the N-methyl group, can be introduced at different stages. If starting with an N-unsubstituted pyrazole, N-methylation is required. The regioselectivity of this step (N1 vs. N2) is crucial. The presence of a substituent at the C5 position often sterically directs the incoming methyl group to the N1 position, a phenomenon that can be enhanced by using bulkier methylating agents. nih.govresearcher.life However, in many synthetic routes, using methylhydrazine in the initial cyclocondensation step is a more direct approach to establish the N1-methyl group from the outset. blogspot.com

A summary of potential key mechanistic steps is presented below:

StepReaction TypeReagents & ConditionsMechanistic Notes
1. Ring Formation CyclocondensationFluorinated 1,3-dicarbonyl equivalent + MethylhydrazineForms the 1-methyl-5-fluoropyrazole core. The use of methylhydrazine ensures the N1-methylation.
2. Bromination Dehydroxyhalogenation1-methyl-5-fluoro-1H-pyrazol-3-ol + POBr₃ or PBr₃Converts the C3-hydroxyl group into a bromine atom.
(Alternative) Sandmeyer Reaction3-amino-5-fluoro-1-methyl-1H-pyrazole + NaNO₂/HBr, CuBrProvides a regioselective route to introduce bromine at the C3 position from an amino precursor.

Electronic and Steric Influences on Reactivity of Halogen Substituents

The reactivity of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is dominated by the electronic and steric properties of its two different halogen substituents. The fluorine and bromine atoms exert significant, yet distinct, influences on the pyrazole ring and on their respective carbon-halogen bonds.

Electronic Effects: Both fluorine and bromine are electronegative atoms that withdraw electron density from the pyrazole ring through the inductive effect (-I effect).

Fluorine (C5): As the most electronegative element, fluorine exerts a very strong inductive effect. pharmaexcipients.com This significantly lowers the electron density of the pyrazole ring, making it less susceptible to electrophilic attack. The carbon-fluorine (C-F) bond is exceptionally strong and short, rendering the fluorine atom highly unreactive towards nucleophilic displacement under standard conditions. researchgate.net

Bromine (C3): Bromine is also inductively electron-withdrawing but less so than fluorine. However, it is more polarizable. Its primary electronic influence on reactivity relates to the nature of the carbon-bromine (C-Br) bond. The C-Br bond is considerably weaker and longer than the C-F bond, making the bromine atom a much better leaving group in both nucleophilic substitution and, more importantly, in metal-catalyzed cross-coupling reactions. acs.org

This disparity in bond strength and leaving group ability is the cornerstone of the compound's utility, allowing for selective chemical manipulation at the C3 position while the C5 position remains inert.

Steric Influences: The substituents on the pyrazole ring also create a specific steric environment. The methyl group at the N1 position and the fluorine atom at the C5 position can sterically hinder the approach of reagents to the adjacent N2 and C4 positions, respectively. While fluorine has a small van der Waals radius, its presence, along with the N-methyl group, can influence the conformation of larger molecules derived from this scaffold. The bromine atom at C3 is more sterically accessible, further contributing to its higher reactivity in transformations like organometallic cross-coupling.

Electrophilic and Nucleophilic Reaction Pathways on the Pyrazole Ring

The functionalization of the pyrazole ring in 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is heavily dictated by the deactivating effects of the halogen substituents.

Nucleophilic Pathways: Direct nucleophilic aromatic substitution (SNAr) on the pyrazole ring is also challenging but more feasible than electrophilic substitution. The reactivity of the halogens as leaving groups is the determining factor.

The C-F bond is extremely robust, and displacement of the fluoride (B91410) at C5 via an SNAr mechanism is highly unlikely.

The C-Br bond is more labile, making the C3 position the primary site for potential nucleophilic attack. The bromide ion is a competent leaving group. acs.org Nevertheless, such reactions often require strong nucleophiles and elevated temperatures to proceed, as the pyrazole ring itself is not as strongly activated towards nucleophilic attack as some other heterocyclic systems (e.g., pyridines with electron-withdrawing groups). The most significant reaction pathway involving the cleavage of the C-Br bond occurs via organometallic catalysis rather than direct SNAr.

Organometallic Reactivity and Carbon-Halogen Bond Transformations

The most prominent and synthetically valuable aspect of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole's reactivity lies in its participation in organometallic cross-coupling reactions. This reactivity almost exclusively involves the selective transformation of the carbon-halogen bond at the C3 position.

The differential reactivity of the C-Br and C-F bonds is exploited to achieve regioselective functionalization. The C-Br bond is readily activated by transition metal catalysts, particularly palladium(0) complexes, while the C-F bond remains inert under the same conditions. researchgate.netnih.gov This makes the compound an excellent building block for introducing a wide variety of substituents at the C3 position.

The Suzuki-Miyaura cross-coupling reaction is a prime example of this reactivity. nih.govrsc.orgnih.gov The general mechanism involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-Br bond, forming a pyrazolyl-palladium(II)-bromide complex. This is often the rate-determining step and is facile for C-Br bonds but energetically prohibitive for C-F bonds.

Transmetalation: The organopalladium complex reacts with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

This selective C-Br bond activation allows for the synthesis of a diverse array of 3-substituted-5-fluoro-1-methyl-1H-pyrazoles, which are valuable intermediates in medicinal and agrochemical research.

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving bromo-pyrazoles.

ComponentExample Reagents/ConditionsPurpose
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2Facilitates oxidative addition into the C-Br bond.
Ligand PPh₃, dppf, XPhosStabilizes the palladium center and modulates its reactivity.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent for transmetalation.
Solvent Dioxane, Toluene, DMF, often with waterSolubilizes reactants and facilitates the reaction.
Boron Reagent Arylboronic acids, Alkylboronic estersSource of the new carbon substituent.

This powerful and selective organometallic reactivity underscores the primary role of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole as a versatile synthetic intermediate.

Spectroscopic Characterization and Structural Elucidation Research of 3 Bromo 5 Fluoro 1 Methyl 1h Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular framework.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, the methyl group protons attached to the nitrogen at position 1 are expected to appear as a singlet. The single proton on the pyrazole (B372694) ring will also produce a distinct signal. For a similar compound, 3-bromo-1-methylpyrazole, the predicted ¹H NMR spectrum shows a singlet for the methyl protons at approximately 3.88 ppm and signals for the pyrazole ring protons at 6.25 ppm and 7.25 ppm. The presence of the fluorine atom in 3-Bromo-5-fluoro-1-methyl-1H-pyrazole will introduce splitting in the signal of the adjacent ring proton due to H-F coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the substituents. Studies on substituted pyrazoles have shown that the chemical shifts at positions 3 and 5 are particularly sensitive to the nature of the substituents. For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, three distinct signals are expected for the pyrazole ring carbons, in addition to the signal for the methyl carbon. The carbon atom bonded to the bromine will be significantly shifted, as will the carbon atom bonded to the fluorine.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is essential for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom at position 5. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic heterocyclic ring.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹H (N-CH₃)~3.9Singlet-
¹H (Ring H)~6.3DoubletJ(H-F) coupling
¹³C (C-Br)Varies--
¹³C (C-F)VariesDoubletJ(C-F) coupling
¹³C (Ring CH)Varies--
¹³C (N-CH₃)Varies--
¹⁹FVariesSinglet-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₄H₄BrFN₂. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. The spectra of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole are expected to show characteristic absorption bands corresponding to the various functional groups and the pyrazole ring itself.

C-H stretching vibrations of the methyl group and the pyrazole ring are expected in the region of 2900-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.

C-F and C-Br stretching vibrations will be observed at lower frequencies, typically below 1200 cm⁻¹.

Comparing the IR and Raman spectra can provide complementary information, as some vibrational modes may be more active in one technique than the other.

X-ray Crystallography for Solid-State Structural Determination of Pyrazole Analogues

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole may not be publicly available, numerous studies on pyrazole analogues have been published. nih.govnih.govmdpi.com These studies reveal that the pyrazole ring is planar and provide precise bond lengths and angles. For instance, research on 4-halogenated-1H-pyrazoles has detailed how different halogen substituents influence the crystal packing and intermolecular interactions. mdpi.com The crystal structure of a brominated pyrazole derivative would confirm the substitution pattern and provide insights into the intermolecular forces, such as hydrogen bonding and halogen bonding, that govern its solid-state architecture. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole and for separating it from any potential isomers or impurities.

Gas Chromatography (GC): GC is a suitable method for analyzing volatile compounds like substituted pyrazoles. A GC analysis would provide information on the purity of the sample and could be used to separate isomers based on their different boiling points and interactions with the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and separation. Different stationary phases (e.g., normal-phase or reversed-phase) and mobile phase compositions can be optimized to achieve the separation of closely related pyrazole isomers. nih.gov

These chromatographic methods are crucial for ensuring the quality control of the synthesized compound and for isolating pure isomers for further studies.

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Fluoro 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure and molecular properties of pyrazole (B372694) derivatives. For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, DFT methods such as B3LYP, combined with an appropriate basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecule's geometry and calculate a range of electronic properties. nih.govnih.gov

These calculations can elucidate key molecular descriptors that govern the compound's behavior. The resulting data would provide a comprehensive understanding of the molecule's stability and electronic nature.

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations

PropertyDescriptionPredicted Significance for 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Optimized Geometry The most stable three-dimensional arrangement of atoms.Determines bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecular structure.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A larger gap suggests higher kinetic stability and lower chemical reactivity. The locations of these orbitals indicate potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility in polar solvents and intermolecular dipole-dipole interactions.
Atomic Charges The distribution of electron density among the atoms in the molecule.Helps to understand the reactivity of different atomic sites.

Conformational Analysis and Molecular Dynamics Simulations of Pyrazole Derivatives

While the pyrazole ring itself is rigid, the orientation of the methyl group and potential, albeit minor, puckering of the ring can be explored through conformational analysis. For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, computational methods can identify the most stable conformer by systematically rotating the methyl group and calculating the potential energy surface.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into how 3-Bromo-5-fluoro-1-methyl-1H-pyrazole might behave in different environments, such as in solution. These simulations are particularly valuable for understanding how the molecule interacts with other molecules, including potential biological targets. For larger systems involving pyrazole derivatives, MD simulations can explore the conformational space and binding modes with receptors. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of novel compounds. For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, theoretical calculations can provide spectra that can be compared with experimental data.

Table 2: Computationally Predicted Spectroscopic Data

Spectroscopic TechniquePredicted InformationComputational Method
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT.
Infrared (IR) Spectroscopy Vibrational frequencies and intensities corresponding to different functional groups.Calculation of harmonic vibrational frequencies at the optimized geometry using DFT.
Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic transitions and maximum absorption wavelengths (λmax).Time-Dependent Density Functional Theory (TD-DFT).

These computational predictions are instrumental in interpreting experimental spectra and can help to confirm the structure of the synthesized molecule. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Structure-Reactivity Relationship Studies via Computational Modeling

By analyzing the electronic properties and molecular descriptors obtained from quantum chemical calculations, it is possible to establish structure-reactivity relationships. For 3-Bromo-5-fluoro-1-methyl-1H-pyrazole, the presence of bromine and fluorine atoms, along with the methyl group, significantly influences the electron distribution and, consequently, the reactivity of the pyrazole ring.

Computational modeling can quantify the effects of these substituents on the molecule's reactivity. For instance, the calculated MEP and Fukui functions can identify the most probable sites for electrophilic, nucleophilic, and radical attacks. Understanding these relationships is crucial for predicting the chemical behavior of the compound in various reactions and for designing new molecules with desired properties. Studies on other halogenated pyrazoles have shown that the nature and position of the halogen substituent can significantly impact the biological activity of the compound, a correlation that can be explored and rationalized through computational modeling.

Applications of 3 Bromo 5 Fluoro 1 Methyl 1h Pyrazole in Advanced Chemical Synthesis

3-Bromo-5-fluoro-1-methyl-1H-pyrazole as a Key Building Block in Complex Molecular Architectures

The presence of both a bromine and a fluorine atom on the pyrazole (B372694) ring of 3-bromo-5-fluoro-1-methyl-1H-pyrazole provides orthogonal handles for a variety of chemical transformations. The bromine atom is particularly amenable to cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and participate in nucleophilic substitution reactions under specific conditions. This dual reactivity makes it a powerful tool for constructing intricate molecular frameworks.

Synthesis of Novel Fused Pyrazole Systems and Polyheterocycles

The development of novel fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. 3-Bromo-5-fluoro-1-methyl-1H-pyrazole serves as an excellent precursor for the synthesis of various fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines. These fused systems are often privileged scaffolds in medicinal chemistry due to their ability to mimic the structure of purines and interact with a wide range of biological targets.

The synthesis of these fused systems typically involves the initial functionalization of the bromine atom via cross-coupling reactions, followed by cyclization reactions involving the adjacent nitrogen atom of the pyrazole ring. For instance, a Suzuki or Stille coupling at the 3-position can introduce a substituent bearing a suitable functional group that can then undergo a condensation reaction to form the fused ring. The fluorine atom at the 5-position can modulate the reactivity of the pyrazole ring and influence the regioselectivity of the cyclization step.

Precursor in Multicomponent Reaction Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. Halogenated pyrazoles, such as 3-bromo-5-fluoro-1-methyl-1H-pyrazole, are valuable precursors in MCRs. The bromine atom can participate in various in situ transformations, such as metal-catalyzed cross-coupling or radical reactions, which can be integrated into a multicomponent sequence.

Contributions to Agrochemical Research via Synthetic Intermediates

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides featuring this heterocyclic core. Fluorinated pyrazoles, in particular, have shown significant promise due to their enhanced biological activity and metabolic stability. 3-Bromo-5-fluoro-1-methyl-1H-pyrazole serves as a key intermediate in the synthesis of novel agrochemicals, including fungicides and herbicides.

The synthetic utility of this compound in agrochemical research lies in its ability to be readily converted into a variety of more complex molecules. For instance, the bromine atom can be displaced by various nucleophiles or used in cross-coupling reactions to introduce toxophoric groups or moieties that enhance the compound's herbicidal or fungicidal activity. The presence of the fluorine atom can increase the lipophilicity of the final product, improving its penetration into target organisms.

Agrochemical ClassSynthetic Application of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Fungicides Serves as a building block for the synthesis of pyrazole-based fungicides that target specific enzymes in fungal pathogens. The bromo and fluoro groups can be functionalized to optimize binding affinity and efficacy.
Herbicides Used as a precursor for herbicides that inhibit essential plant enzymes. The substitution pattern of the pyrazole ring can be modified to achieve selective weed control.

Development of Synthetic Pathways for Medicinal Chemistry Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications. 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is a valuable starting material for the development of synthetic pathways leading to novel medicinal chemistry scaffolds, particularly in the areas of kinase inhibitors and anti-inflammatory agents.

Kinase inhibitors are a major class of anticancer drugs, and many of them feature a substituted pyrazole core. The bromine atom of 3-bromo-5-fluoro-1-methyl-1H-pyrazole can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce the complex aromatic and heteroaromatic side chains that are often required for potent kinase inhibition. The fluorine atom can contribute to improved metabolic stability and cell permeability of the final drug candidate.

Similarly, in the development of anti-inflammatory agents, this compound can be used to synthesize molecules that target key inflammatory pathways. The ability to selectively functionalize the bromo and fluoro positions allows for the fine-tuning of the molecule's structure to optimize its activity and reduce off-target effects.

Therapeutic AreaSynthetic Role of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Kinase Inhibitors Key intermediate for the synthesis of pyrazole-based kinase inhibitors through cross-coupling reactions at the bromine position.
Anti-inflammatory Agents Precursor for the development of novel anti-inflammatory drugs by functionalizing the bromo and fluoro groups to modulate biological activity.

Exploration in Materials Science and Ligand Design Research

The unique electronic and structural properties of fluorinated pyrazoles make them attractive candidates for applications in materials science and ligand design. 3-Bromo-5-fluoro-1-methyl-1H-pyrazole is being explored as a building block for the synthesis of novel organic materials with interesting photophysical and electronic properties.

In the field of organic light-emitting diodes (OLEDs), for example, fluorinated organic molecules are often used to improve the efficiency and stability of the devices. The pyrazole core of 3-bromo-5-fluoro-1-methyl-1H-pyrazole can be incorporated into larger conjugated systems through reactions at the bromine position, and the fluorine atom can help to tune the emission color and improve the electron-transporting properties of the material.

Furthermore, this compound is a valuable precursor for the synthesis of novel ligands for coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the bromo and fluoro substituents can be used to modulate the electronic properties and steric bulk of the resulting metal complexes. This allows for the design of new catalysts with enhanced activity and selectivity for a variety of chemical transformations.

Research AreaApplication of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole
Materials Science Building block for the synthesis of fluorinated organic materials for applications in OLEDs and other electronic devices.
Ligand Design Precursor for the development of novel pyrazole-based ligands for coordination chemistry and catalysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent, and stoichiometry. For brominated pyrazoles, suggests using halogenation reactions (e.g., substituting chloro or bromo groups with fluorinated reagents under alkaline conditions). For example, reacting 3-bromo-5-chloropyrazole with fluorinating agents (e.g., KF or Selectfluor) in polar aprotic solvents like DMF at 60–80°C can enhance fluorination efficiency . Precursor purification (e.g., column chromatography) and real-time monitoring via TLC or HPLC are critical to minimize side reactions .

Q. What characterization techniques are most reliable for confirming the structure of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR can identify substituent positions (e.g., methyl at N1, bromo/fluoro at C3/C5). highlights 1^1H NMR coupling patterns for distinguishing pyrazole regioisomers .
  • X-ray Crystallography : Use software like Mercury ( ) to analyze bond lengths and angles, confirming steric and electronic effects of bromo/fluoro groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns .

Q. How should researchers handle storage and stability challenges for halogenated pyrazoles?

  • Methodological Answer : Store under inert atmospheres (argon/nitrogen) at –20°C in amber glass vials to prevent light-induced degradation. and emphasize avoiding moisture, as bromo/fluoro substituents are susceptible to hydrolysis. For long-term stability, lyophilization or stabilization with radical inhibitors (e.g., BHT) is recommended .

Advanced Research Questions

Q. What strategies address regioselectivity conflicts during bromo/fluoro substitution in pyrazole derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:

  • Directed Metalation : Use directing groups (e.g., methyl at N1) to guide bromination/fluorination to specific positions. and suggest that electron-withdrawing groups (e.g., trifluoromethyl) at C3 can deactivate adjacent positions, favoring substitution at C5 .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution and transition states, aiding in reagent selection (e.g., electrophilic vs. nucleophilic fluorination) .

Q. How can researchers resolve contradictions in spectral data for structurally similar pyrazole analogs?

  • Methodological Answer : Discrepancies often arise from tautomerism or crystallographic packing effects. For example:

  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., NH tautomerism in unsubstituted pyrazoles) .
  • Powder XRD : Compare experimental and simulated diffraction patterns (using Mercury, ) to identify polymorphic variations .
  • Isotopic Labeling : Use 19^19F NMR to track fluorine positional stability under reaction conditions .

Q. What computational tools are effective for studying electronic effects of bromo/fluoro substituents in pyrazole-based ligands?

  • Methodological Answer :

  • Molecular Electrostatic Potential (MEP) Maps : Generated via software like Gaussian or ORCA, these maps visualize electron-rich/electron-poor regions, predicting binding affinity in coordination complexes .
  • Docking Studies : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes), highlighting how bromo/fluoro groups influence steric hindrance or hydrogen bonding .

Q. How do solvent and temperature affect the reaction kinetics of 3-Bromo-5-fluoro-1-methyl-1H-pyrazole in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress. notes that THF or dioxane at –20°C stabilizes diazonium intermediates in Suzuki-Miyaura couplings .
  • Solvent Polarity : High-polarity solvents (e.g., DMSO) accelerate SNAr reactions but may promote side reactions with bromo groups. Mixed solvents (e.g., THF/H2O) balance solubility and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.